Glycols polyethylene;Poly(ethylene glycol);PEG

説明

Polyethylene Glycol (PEG) is a synthetic chemical compound derived from petroleum . It is a hydrophilic (“water-loving”) polymer that is made by reacting ethylene oxide with ethylene glycol or with ethylene glycol oligomers (molecules that contain repeating units) or water . It is widely used in various applications, including as a laxative for the treatment of constipation, a moisture carrier, solvent, and thickener .

Synthesis Analysis

PEG is synthesized through the polymerization of ethylene oxide . The process involves the reaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers . The end products of the reaction are usually mixtures of compounds that differ in their chain lengths .

Molecular Structure Analysis

The structure of PEG is commonly expressed as H−(O−CH2−CH2)n−OH . The number of these repeating units defines the molecular weight of the compound, which in turn determines its physical and chemical properties .

Chemical Reactions Analysis

PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .

Physical And Chemical Properties Analysis

PEG is a water-soluble, biocompatible, and non-toxic compound . Its physical state varies depending on its molecular weight. While low molecular weight PEGs are generally viscous liquids, high molecular weight PEGs form waxy solids . It is hygroscopic and can absorb water from the environment .

科学的研究の応用

Biomedical and Pharmaceutical Applications

PEG is widely used in various biomedical and pharmaceutical applications . It is used in the food industry, cosmetics, and many daily used products . PEGylation, the covalent binding of PEG molecules to nanocarriers, proteins, peptides, or drug molecules, has been designed to improve the pharmacokinetics and therapeutic efficacy of PEGylated therapeutics .

Drug Delivery

PEG has been extensively used in drug delivery systems . It can be used as linkers for antibody-drug conjugates (ADCs) or as a surface coating on nanoparticles to improve systemic drug delivery . The extensive application of PEGylation in the drug delivery field is reflected by the increasing number of commercially available PEGylated therapeutics approved through the last two decades .

Bioconjugation

Bioconjugation with PEG (also known as PEGylation) is the covalent conjugation of drug targets such as peptides, proteins, or oligonucleotides with PEG for the optimization of pharmacokinetic properties . This process has been designed as a brilliant approach to improve the pharmacokinetics and therapeutic efficacy of PEGylated therapeutics .

Separation Science

PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In gas chromatography, PEG-based stationary phases were applied for separation of polar analytes .

Tissue Engineering

PEG-based hydrogels have been used in regenerative engineering applications due to attributes such as the ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .

Surface Functionalization

PEG can be used to bioconjugate itself to the target, by coupling itself with the target molecule to optimize the pharmacokinetic properties of drug treatment . It can also serve as an extraction medium in solid phase microextraction and aqueous two-phase systems .

Biosensing and Imaging

PEG has been widely utilized in biomedical applications such as biosensing and imaging . Its low fouling and stealth properties make it an ideal choice for these applications .

8. Synthesis Strategies for Enhanced Therapeutic Efficacy PEG-based polymer-drug conjugates have been designed and synthesized for enhanced therapeutic efficacy and targeted drug delivery . The design includes rational molecular design, linker selection, conjugation methods, and characterization techniques .

作用機序

Target of Action

Polyethylene Glycol (PEG) is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is primarily used as an excipient in many pharmaceutical products, in oral, topical, and parenteral dosage forms . PEG is the basis of a number of laxatives . It is also used for bowel preparation before surgery or colonoscopy .

Mode of Action

PEG works by forming hydrogen bonds with water molecules, which prevents the reabsorption of water in the gastrointestinal tract, causing water retention in the stool and increasing osmotic pressure . This water retention softens the stool, making it easier to pass .

Biochemical Pathways

PEG is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . The process of adding PEG to biomolecules (peptides, proteins, and antibody fragments) is referred to as PEGylation . PEGylation can alter physiochemical properties of the molecules such as conformation, electrostatic binding, hydrophobicity, binding affinity and finally absorption and distribution patterns of drugs .

Pharmacokinetics

PEGylation can increase systemic retention of therapeutic agents . PEG provides stability, increased circulation duration, less immunogenicity, and the ability to control drug release kinetics, making it the perfect polymer backbone for drug conjugation . Additionally, PEG is easily functionalized with various linkers to enable site-specific targeting and promote drug attachment .

Result of Action

The cellular effects of PEG include cytotoxicity and autophagy . PEGylation can have a positive impact on drug delivery processes as it can improve drug solubility, reduce dosage frequency without diminished efficacy with potentially reduced toxicity, extend circulating life, increase drug stability, and enhance protection from proteolytic degradation .

Action Environment

The action of PEG can be influenced by environmental factors. For instance, the molecular weight (MW) and coverage density of the PEG coating on the surface of nanoparticles can affect the biophysical and chemical properties of nanoparticles . Higher PEG MW provides more hydrophilicity and flexibility and a higher effect of a steric hindrance than short PEG chains, resulting in a thicker protective layer and avoiding the interactions with biomolecules .

将来の方向性

The future holds great promise for PEG and its derivatives . Its biocompatibility and versatility make it an attractive material for biomedical and pharmaceutical research . Further advancements in PEGylation and other PEG-based technologies can potentially lead to breakthroughs in drug delivery and bioengineering .

特性

IUPAC Name |

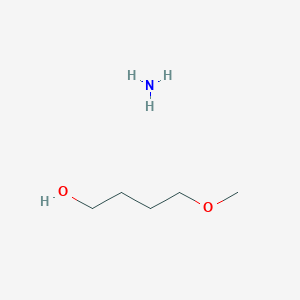

azane;4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2.H3N/c1-7-5-3-2-4-6;/h6H,2-5H2,1H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXWYVYNIFZMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCO.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;4-methoxybutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)